1,3-Dimethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
1,3-Dimethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with additional functional groups, including two methyl groups and a thioxo group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of anthranilic acid derivatives with isothiocyanates, followed by cyclization to form the quinazolinone core. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient and consistent production of the compound. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
1,3-Dimethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of kinases or proteases, which are involved in signaling pathways and cellular processes. The thioxo group can also interact with thiol-containing proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4(1H)-Quinazolinone: The parent compound without the additional functional groups.
2,3-Dihydro-4(1H)-quinazolinone: A similar compound lacking the thioxo group.
1,3-Dimethyl-4(1H)-quinazolinone: A compound with only the methyl groups and no thioxo group.
Uniqueness
1,3-Dimethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both the thioxo group and the two methyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
17730-53-9 |
---|---|
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
1,3-dimethyl-2-sulfanylidenequinazolin-4-one |
InChI |
InChI=1S/C10H10N2OS/c1-11-8-6-4-3-5-7(8)9(13)12(2)10(11)14/h3-6H,1-2H3 |
InChI Key |
GIZBHMKUYIKTCC-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=S)C |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=S)C |
Key on ui other cas no. |
17730-53-9 |
Synonyms |
2,3-Dihydro-1,3-dimethyl-2-thioxoquinazolin-4(1H)-one |
Origin of Product |
United States |
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